Phenanthro[2,3-b]thiophene
Description
Significance of Polycyclic Aromatic Thiophenes (PASHs) in Organic Chemistry
Polycyclic aromatic sulfur heterocycles (PASHs), such as phenanthro[2,3-b]thiophene, are a class of organic compounds that have found considerable utility in various scientific domains. Structurally analogous to polycyclic aromatic hydrocarbons (PAHs), PASHs contain at least one thiophene (B33073) ring fused to an aromatic system. researchgate.netnih.gov Their unique electronic and photophysical properties, stemming from the presence of the sulfur heteroatom, make them valuable components in the development of novel organic materials. libretexts.org PASHs are also significant in environmental science and geochemistry, where they serve as stable molecular markers for identifying the origin of crude oils and monitoring pollution. researchgate.netresearchgate.net The inherent stability and resistance to degradation of these compounds are key to their application in these fields. researchgate.net
Isomeric Considerations within the Phenanthrothiophene Class
The fusion of a thiophene ring to a phenanthrene (B1679779) core can result in several structural isomers, each with distinct chemical and physical properties. wikipedia.orgyoutube.comlibretexts.org The specific arrangement of the thiophene ring relative to the phenanthrene moiety significantly influences the electronic structure and, consequently, the material's properties. ucf.edu For instance, the position of the sulfur atom can alter the HOMO-LUMO energy gap, impacting the compound's absorption and emission characteristics. This isomeric diversity is a critical consideration in the design and synthesis of phenanthrothiophene derivatives for specific applications, as different isomers can exhibit markedly different performance in electronic devices. youtube.comucf.edu The unambiguous identification of specific isomers is crucial, as toxicological properties can also vary considerably between them. ucf.edu
Historical Context and Foundational Studies of this compound
Structure
3D Structure
Properties
CAS No. |
224-07-7 |
|---|---|
Molecular Formula |
C16H10S |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
naphtho[1,2-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-10-16-13(7-8-17-16)9-15(12)14/h1-10H |
InChI Key |
PUDWJHJHVOOWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CSC4=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Phenanthro 2,3 B Thiophene and Its Derivatives
Foundational Synthetic Routes for Phenanthro[2,3-b]thiophene
The initial synthetic approaches to this compound and related isomers laid the groundwork for more advanced methodologies. These foundational routes often involve the construction of the fused ring system from simpler precursors.
Cyclization Reactions in Phenanthrothiophene Synthesis
Cyclization reactions are a cornerstone in the synthesis of phenanthrothiophenes. These reactions create the fused ring structure by forming one or more new bonds. A common strategy is the Bradsher reaction, which involves the acid-catalyzed cyclization of a suitable precursor. For instance, the synthesis of naphtho[2,3-b]thiophene (B1219671), a related linear isomer, is often achieved through a Bradsher cyclization. chemrxiv.orgchemrxiv.org This has been accomplished using reagents like polyphosphoric acid or BF3 etherate. chemrxiv.org
Another approach involves the electrophilic cyclization of o-alkynyl thioanisoles, which has been used to synthesize 2,3-disubstituted benzo[b]thiophenes. nih.gov This method utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt and proceeds under ambient conditions. nih.gov Additionally, intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles provides a route to 2,3-substituted benzo[b]thiophenes. nih.gov
Iodine has also been employed to promote cyclization reactions. For example, it catalyzes the synthesis of poly-substituted 2-iminothiazolines from N,N'-diphenylthiocarbamides and enaminones. rsc.org In the synthesis of benzo[b]phenanthro[2,3-d]thiophene (B12661515), an isomer of the target compound, iodine in benzene (B151609) under irradiation is used to effect a cyclization. chemicalbook.com
Multi-step Synthetic Strategies for this compound
The synthesis of this compound often requires multi-step strategies to build the complex molecular framework. These strategies involve a sequence of reactions to introduce the necessary functional groups and construct the fused ring system.
One multi-step approach to a related naphtho[2,3-b]thiophene involved the alkylation of a Grignard reagent, which was found to be more efficient than a previous method that involved addition to an aldehyde, reduction, and other redox reactions. chemrxiv.org This sequence allowed for the gram-scale synthesis of the target compound in good yield over three steps. chemrxiv.org
Another example is the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives containing bis-heterocycles. nih.gov This multi-step process begins with the synthesis of 2,5-diacetyl-3-methyl-4-phenylthieno[2,3-b]thiophene, which is then further modified through a series of reactions to produce the final products. nih.gov Similarly, a facile synthesis of other thieno[2,3-b]thiophene derivatives starts with diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, which serves as a versatile building block for a variety of bis-heterocyclic systems. nih.gov
Advanced Synthetic Approaches to Phenanthrothiophene Architectures
More recent synthetic methods have focused on developing more efficient and versatile routes to phenanthrothiophene architectures. These advanced approaches often employ photochemical methods or metal catalysis to achieve the desired transformations.
Photocyclization Techniques for Fused Thiophenes
Photocyclization is a powerful technique for the synthesis of fused aromatic compounds, including phenanthrothiophenes. This method uses light to induce an intramolecular cyclization reaction, often leading to the formation of a new ring.
A notable example is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes to produce benzo[b]thiophene derivatives, including benzo[b]phenanthro[2,3-d]thiophene. evitachem.com This reaction is carried out by irradiating a solution of the starting material in the presence of iodine. chemicalbook.com The photocyclization of 2-styrylthiophene derivatives has also been used to synthesize thiahelicenes, which are helically chiral thiophene-containing aromatic compounds. acs.org The mechanism of this reaction is believed to be similar to the Mallory reaction of stilbenes. acs.org
Researchers have also developed a modular synthesis of phenanthro[9,10-c]thiophenes that utilizes a sequence of C-H activation, Suzuki cross-coupling, and a key intramolecular photocyclization step. thieme-connect.comresearchgate.net This method is applicable for preparing this class of fused thiophenes with both electron-donating and electron-withdrawing substituents. thieme-connect.com The photocyclization is typically performed at room temperature in a solvent mixture of acetonitrile (B52724) and benzene using a 254 nm light source. thieme-connect.com
Metal-Catalyzed Coupling Reactions for this compound Scaffolds
Transition metal-catalyzed cross-coupling reactions are a versatile tool for the synthesis of complex organic molecules, including this compound scaffolds. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Methodologies, including Aerobic Oxidative Coupling
Palladium catalysts are particularly widely used in the synthesis of thiophene-containing compounds. thieme-connect.dersc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to synthesize cyclopropylthiophenes. nih.gov These reactions typically use a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand. nih.gov
Direct C-H arylation is another powerful palladium-catalyzed method for functionalizing thiophene (B33073) rings. mdpi.com This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. For example, the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been achieved using a palladium(II) acetate catalyst. nih.govacs.org
A significant advancement in this area is the development of palladium-catalyzed aerobic oxidative coupling reactions. researchgate.net These reactions use molecular oxygen as the terminal oxidant, making them more environmentally friendly than methods that rely on stoichiometric oxidants. nih.govnih.govacs.org A novel palladium(II) catalyst system employing 1,10-phenanthroline-5,6-dione (B1662461) (phd) as a ligand has been developed for the aerobic oxidative homocoupling of 2-bromothiophenes and other related heterocycles. nih.govnih.govacs.org This reaction also benefits from the presence of a Cu(OAc)2 cocatalyst. nih.govnih.govacs.org Mechanistic studies suggest that the copper promotes the C-C coupling step. nih.govacs.org
Stannylation and Stille Coupling Applications
The Stille reaction is a cornerstone of modern organic synthesis, providing a versatile and powerful method for carbon-carbon bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an organotin compound (organostannane) with an organic electrophile, typically a halide or triflate. wikipedia.org Its significance lies in its tolerance for a wide array of functional groups, and the stability of the organostannane reagents to air and moisture. wikipedia.org
In the context of this compound synthesis, the Stille coupling can be envisioned as a key strategy for either constructing the core aromatic scaffold or for its subsequent functionalization. One approach involves a tandem stannylation/aryl halide coupling, where an aryl stannane (B1208499) is formed in situ from an aryl halide and then coupled intramolecularly. While this has been applied to the synthesis of dihydrophenanthrenes, the principles are applicable to related polycyclic aromatic hydrocarbons (PAHs). wikipedia.org
The general Stille coupling reaction can be represented as: R¹-Sn(Alkyl)₃ + R²-X → [Pd⁰ catalyst] → R¹-R² + X-Sn(Alkyl)₃ wikipedia.org
Here, R¹ can be a phenanthro[2,3-b]thiophenyl group and R² can be a desired aryl, vinyl, or other organic moiety. The synthesis of the required organostannane precursor, such as 2-(tributylstannyl)this compound, can be achieved through methods like metalation with organolithium reagents (e.g., n-BuLi) followed by quenching with a trialkyltin chloride, or via a lithium-halogen exchange on a brominated precursor. researchgate.net However, the success of such reactions can be highly dependent on other substituents present on the thiophene ring. For instance, the presence of an amide group at the 3-position of a thiophene ring has been reported to interfere with the stannylation at the 2-position, potentially due to chelation or electronic effects that hinder the transmetalation step in the catalytic cycle. researchgate.net
To overcome challenges and improve efficiency, protocols that are catalytic in tin have been developed. These methods involve recycling the organotin halide byproduct back into an organotin hydride, which can then participate in a new hydrostannylation/cross-coupling sequence. msu.edu This approach significantly reduces the amount of toxic tin waste generated. msu.edu
Table 1: Hypothetical Stille Coupling Reactions for this compound Functionalization
| Entry | Electrophile (R²-X) | Coupling Partner (R¹) | Product (R¹-R²) |
|---|---|---|---|
| 1 | Iodobenzene | 2-(Tributylstannyl)this compound | 2-Phenylthis compound |
| 2 | 4-Bromobenzaldehyde | 2-(Tributylstannyl)this compound | 4-(Phenanthro[2,3-b]thiophen-2-yl)benzaldehyde |
| 3 | 2-Iodothiophene | 2-(Tributylstannyl)this compound | 2-(Thiophen-2-yl)this compound |
Heterocyclization of Functionalized Alkynes for Thiophene Ring Construction
The construction of the thiophene ring itself is a critical step in the de novo synthesis of this compound. A powerful strategy for this is the heterocyclization of functionalized alkynes. mdpi.comnih.gov This approach offers a high degree of flexibility, allowing for the introduction of various substituents onto the resulting thiophene ring. The general principle involves an alkyne substrate that bears a sulfur-containing nucleophile or is reacted with a sulfur source, which then undergoes a cyclization reaction to form the thiophene heterocycle. mdpi.com
Metal-catalyzed processes are common, where a metal species, such as copper or palladium, activates the alkyne's triple bond towards an intramolecular nucleophilic attack. mdpi.com For example, the synthesis of substituted thiophenes can be achieved from (Z)-1-en-3-ynyl(butyl)sulfanes, which undergo a copper(II)-promoted 5-endo-dig S-cyclization. This process forms a sulfonium (B1226848) salt intermediate, which then eliminates a butyl group to yield the final thiophene product. mdpi.com
An illustrative reaction scheme for this type of transformation is shown below:
Step 1: A (Z)-1-en-3-ynyl(butyl)sulfane reacts with CuX₂ (where X = Cl, Br).
Step 2: The copper salt promotes a 5-endo-dig cyclization, where the sulfur atom attacks the alkyne, forming a dihydrothiophene sulfonium salt intermediate.
Step 3: Subsequent elimination of BuX and Cu(0) results in the formation of the aromatic thiophene ring. mdpi.com
This methodology allows for the synthesis of 2-aryl-3-halothiophenes in moderate yields. mdpi.com Another related approach is the iodocyclization of S-containing alkyne substrates, which directly yields iodine-containing thiophenes. These products are highly valuable as the iodine atom can be easily elaborated into other functional groups using cross-coupling reactions like the Suzuki or Sonogashira reactions. mdpi.com The heterocyclization of arylhydrazonocyclohexan-1,3-dione has also been explored to produce various thiophene derivatives, demonstrating the versatility of cyclization strategies. nih.gov
Derivatization Strategies for Modulating this compound Properties
The intrinsic properties of the this compound core can be finely tuned through chemical derivatization. Introducing specific functional groups and side chains onto the aromatic scaffold is a key strategy to modulate its electronic, optical, and pharmacological characteristics. nih.govchemrxiv.orgresearchgate.net Such modifications are crucial for tailoring the molecule for specific applications, ranging from organic field-effect transistors (OFETs) to potential use in medicinal chemistry. chemrxiv.orgelsevierpure.com The strategic placement of these functional groups, governed by regioselective control, is paramount in achieving the desired structure-property relationships. chemrxiv.org
Introduction of Functional Groups and Side Chains
The functionalization of the this compound skeleton allows for the incorporation of a diverse range of chemical moieties. Research on the closely related naphtho[2,3-b]thiophene has demonstrated efficient methods for introducing key functional groups. chemrxiv.org For instance, the synthesis of 3-bromonaphtho[2,3-b]thiophene provides a versatile precursor for further derivatization. chemrxiv.orgchemrxiv.org Through a lithium-halogen exchange on this bromo-derivative, an organolithium intermediate is formed, which can then be quenched with various electrophiles to install different functional groups. chemrxiv.org
Examples of this strategy include the reaction with triisopropyl borate (B1201080) followed by hydrolysis to yield a boronic ester, or with dimethylformamide (DMF) to produce an aldehyde. chemrxiv.org These functional groups serve as synthetic handles for subsequent cross-coupling reactions, enabling the attachment of more complex side chains.
Metabolic studies on the related benzo[b]phenanthro[2,3-d]thiophene (BPT) show that biological systems can introduce functional groups such as dihydrodiols and sulfoxides. researchgate.net The formation of BPT sulfoxide (B87167) indicates that the sulfur atom in the thiophene ring is also a site for chemical modification. researchgate.net Furthermore, thiophene-containing ligands are often incorporated into metal complexes, such as Ru(II) phenanthroline systems, where the length and nature of the oligothienyl chain dramatically influence the photophysical properties of the complex. acs.org
Table 2: Examples of Functional Groups Introduced onto a Naphtho[2,3-b]thiophene Core
| Precursor | Reagent(s) | Functional Group Introduced | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromonaphtho[2,3-b]thiophene | 1. n-BuLi2. B(OiPr)₃3. Pinacol | Boronic Ester | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[2,3-b]thiophene | 57% | chemrxiv.org |
Regioselective Functionalization and Synthetic Control
Achieving synthetic control over the position of functionalization—known as regioselectivity—is critical when modifying complex molecules like this compound. The electronic nature of the fused aromatic system dictates that certain positions are more reactive than others. For instance, reports on the functionalization of naphtho[2,3-b]thiophene note that acylation and lithiation tend to occur at the 2-position, which is electronically more activated. chemrxiv.org
Functionalizing the more hindered and less acidic 3-position presents a significant synthetic challenge. chemrxiv.org To achieve this, a specific protocol involving lithium-halogen exchange on 3-bromonaphtho[2,3-b]thiophene was developed. A key finding was that the order of addition is crucial to prevent undesired rearrangement reactions. The optimal procedure requires adding the solution of the brominated substrate to the organolithium reagent (n-BuLi), which successfully generates the 3-lithiated intermediate without rearrangement. chemrxiv.org This intermediate can then be trapped with an electrophile to give the 3-substituted product with high regioselectivity. chemrxiv.org
Similarly, challenges in regioselectivity are observed in other reactions. When attempting to stannylate a thiophene ring that already has a substituent at the 3-position, directing the reaction to the 2-position can be difficult due to the influence of the existing group. researchgate.net The ability to control the site of reaction, whether during the initial construction of the ring system or in its subsequent derivatization, is therefore essential for the rational design and synthesis of specific isomers of functionalized phenanthro[2,3-b]thiophenes. researchgate.net
Reactivity and Mechanistic Investigations of Phenanthro 2,3 B Thiophene
Electrophilic Aromatic Substitution Reactions
The phenanthro[2,3-b]thiophene system, with its electron-rich aromatic character, is susceptible to electrophilic aromatic substitution (SEAr) reactions. evitachem.comwikipedia.org In such reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The mechanism involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The reactivity and regioselectivity of electrophilic attack on fused thiophene (B33073) systems are well-documented. uoanbar.edu.iq Thiophene itself is significantly more reactive than benzene (B151609) towards electrophiles, with substitution favoring the α-position (C-2). researchgate.netpearson.compearson.com This preference is attributed to the superior stabilization of the carbocation intermediate when the attack occurs at the position adjacent to the sulfur atom.
For fused systems like this compound, the site of electrophilic attack is influenced by both the thiophene ring and the fused phenanthrene (B1679779) system. While the thiophene part is generally more activated, the specific position of substitution (either on the thiophene or phenanthrene portion) depends on the reaction conditions and the nature of the electrophile. Computational studies on the related thieno[2,3-b]thiophene (B1266192) have shown that the α-carbon of the thiophene ring is the preferred site for electrophilic attack, both kinetically and thermodynamically. researchgate.net This suggests that for this compound, the positions on the thiophene ring are likely to be the most reactive sites for electrophilic substitution.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org The conditions for these reactions are generally milder than those required for benzene, reflecting the higher reactivity of the thiophene ring system. uoanbar.edu.iq
| Reaction | Typical Reagents | Electrophile (E+) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Br⁺ or Cl⁺ |
| Sulfonation | Fuming H₂SO₄ | SO₃ |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | R⁺ (Carbocation) |
Oxidation Reactions, including Formation of Sulfoxides and Sulfones
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, leading to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). nih.gov This transformation can be achieved using various oxidizing agents. organic-chemistry.orgorganic-chemistry.org The oxidation proceeds in a stepwise manner, with the sulfoxide (B87167) being an intermediate in the formation of the sulfone. nih.gov
The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. For instance, hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) can efficiently oxidize thiophene derivatives. nih.gov Milder oxidizing agents or controlled stoichiometry may favor the formation of the sulfoxide, while stronger oxidants or harsher conditions typically lead to the sulfone. organic-chemistry.orgorganic-chemistry.org For example, a facile method for converting benzo[b]thiophenes to their corresponding sulfones utilizes an aqueous solution of hydrogen peroxide and phosphorus pentoxide. researchgate.net
Metabolic studies on the related compound benzo[b]phenanthro[2,3-d]thiophene (B12661515) have shown that liver microsomes can biotransform it into various metabolites, including the sulfoxide. nih.gov In these enzymatic oxidations, the sulfone was identified as only a minor product, indicating that the initial oxidation to the sulfoxide is a significant metabolic pathway. nih.gov
| Oxidizing Agent | Typical Product | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium(VII) | Sulfoxide and/or Sulfone (stepwise) | nih.gov |
| Hydrogen Peroxide (H₂O₂) / Phosphorus Pentoxide (P₂O₅) | Sulfone | researchgate.net |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone | researchgate.net |
| Selectfluor | Sulfoxide or Sulfone | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Sulfone | organic-chemistry.org |
Diels-Alder Cycloadditions and Adduct Formation
The oxidized derivatives of this compound, particularly the sulfone (S,S-dioxide), can participate in cycloaddition reactions. researchgate.netrsc.org Thiophene sulfones are known to act as dienophiles in [4+2] Diels-Alder reactions. researchgate.net In this type of reaction, the thiophene sulfone reacts with a conjugated diene to form a six-membered ring adduct. libretexts.orgyoutube.com
These cycloaddition reactions are synthetically valuable as they provide a route to complex polycyclic structures. For example, the Diels-Alder reaction of benzo[b]thiophene S,S-dioxide with various dienes, such as tetraarylcyclopentadienones, leads to the formation of substituted dibenzothiophene (B1670422) derivatives. researchgate.netrsc.org The initial cycloadduct can undergo subsequent reactions, such as the extrusion of sulfur dioxide upon heating, to yield a fully aromatized polycyclic system. rsc.org
Thiophene S-oxides, which are less stable than the corresponding sulfones, can also be generated in situ and trapped in Diels-Alder reactions where they act as the diene component. researchgate.netclockss.org This reactivity allows for the synthesis of various substituted aromatic compounds following the initial cycloaddition and subsequent elimination of sulfur monoxide.
| Thiophene Derivative (Role) | Reaction Partner (Role) | Resulting Structure Type | Reference |
|---|---|---|---|
| Benzo[b]thiophene S,S-dioxide (Dienophile) | Tetraarylcyclopentadienone (Diene) | Tetraaryldibenzothiophene S,S-dioxide | researchgate.net |
| Benzo[b]thiophene S,S-dioxide (Dienophile) | Hexachlorocyclopentadiene (Diene) | Cycloadduct | researchgate.net |
| 2,5-Dimethylthiophene 1-oxide (Diene) | N-phenylmaleimide (Dienophile) | Phthalimide derivative | clockss.org |
Structure-Reactivity Relationships in this compound Systems
The chemical reactivity of this compound is a direct consequence of its molecular structure. The fusion of the electron-rich five-membered thiophene ring with the extensive π-system of the phenanthrene moiety creates a molecule with distinct chemical properties.
Influence of the Thiophene Ring : The sulfur heteroatom significantly influences the reactivity. Its lone pair electrons participate in the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack than the corresponding all-carbon analogue, chrysene. uoanbar.edu.iqslideshare.net This increased nucleophilicity is also responsible for its susceptibility to oxidation at the sulfur atom. nih.gov
Effect of the Fused Phenanthrene System : The phenanthrene portion of the molecule modifies the electronic properties of the thiophene ring. The extended conjugation can delocalize charge in reaction intermediates, affecting the rates and regioselectivity of reactions. However, the inherent reactivity of the thiophene ring generally dominates, making it the primary site for reactions like electrophilic substitution and oxidation. uoanbar.edu.iqresearchgate.net
Substituent Effects : The introduction of electron-donating or electron-withdrawing groups onto the this compound skeleton can further modulate its reactivity. wikipedia.org As observed in simpler thiophene systems, electron-donating groups are expected to enhance the rate of electrophilic substitution by stabilizing the cationic intermediate. nih.gov Conversely, electron-withdrawing groups would deactivate the ring towards electrophilic attack. In oxidation reactions, electron-donating groups have been shown to increase the rate of conversion of the sulfide (B99878) to the sulfoxide, while the opposite trend is observed for the subsequent oxidation of the sulfoxide to the sulfone. nih.gov Structure-activity relationship studies on related thieno[2,3-b]pyridine (B153569) derivatives have demonstrated that the nature and position of substituents are crucial for their biological activity, highlighting the importance of substitution patterns in tuning the properties of these heterocyclic systems. nih.gov
In essence, the reactivity of this compound is a finely tuned balance between the inherent properties of the thiophene ring and the electronic influence of the large, fused aromatic system.
Proton (¹H) NMR Spectral Assignments
The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the aromatic protons. For instance, in derivatives of thieno[2,3-b]thiophene, aromatic protons typically appear as multiplets in the region of δ 7.29–8.02 ppm. mdpi.com Specific proton assignments can be challenging due to the congested nature of the spectrum but are crucial for confirming the molecular structure.
Table 1: Representative ¹H NMR Spectral Data for Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(1,3-diphenyl-1H-pyrazole-4-carbonitrile) | - | 2.3 (s, 6H, 2CH₃), 7.46–8.0 (m, 20H, ArH) |
| 2-Phenylthiophene (3b) | CDCl₃ | 7.0-7.5 (m) |
Note: This table presents a selection of data for related thiophene compounds to illustrate typical chemical shift ranges.
Carbon-13 (¹³C) NMR Spectral Assignments
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The signals for the carbon atoms in the aromatic rings appear at distinct chemical shifts, which can be assigned to specific carbons within the molecule. For example, in a derivative of thieno[2,3-b]thiophene, carbon signals have been observed at δ 13.88, 93.26, 114.24, 115.42, 122.91, 125.08, 126.46, 129.21, 129.49, 129.92, 133.65, 138.08, 140.27, 142.54, 144.54, 146.09, and 152.23. mdpi.com
Table 2: Illustrative ¹³C NMR Spectral Data for Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(1,3-diphenyl-1H-pyrazole-4-carbonitrile) | - | 13.88, 93.26, 114.24, 115.42, 122.91, 125.08, 126.46, 129.21, 129.49, 129.92, 133.65, 138.08, 140.27, 142.54, 144.54, 146.09, 152.23 |
| Benzo[b]thiophene-2-carbaldehyde | CDCl₃ | - |
Note: This table provides an example of the complexity of ¹³C NMR data for a related thiophene derivative.
Two-Dimensional (2D) NMR Methods (e.g., COSY, Heteronuclear Coherence Transfer, Double Quantum Coherence)
To overcome the challenges of spectral overlap in one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. najah.eduyoutube.comyoutube.com
Correlated Spectroscopy (COSY): COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the molecule. youtube.com
Heteronuclear Coherence Transfer (HETCOR) and Heteronuclear Single Quantum Coherence (HSQC): These techniques correlate the signals of directly bonded protons and carbons, providing unambiguous C-H assignments. youtube.comyoutube.com
Heteronuclear Relayed Coherence Transfer and Autocorrelated ¹³C-¹³C Double Quantum Coherence: These more advanced methods have been instrumental in the complete assignment of the proton and ¹³C NMR spectra of complex polynuclear aromatics like benzo[b]phenanthro[4,3-d]thiophene. najah.edunajah.edu They help to establish carbon-carbon connectivity, even in cases of strong coupling. najah.edu
Nuclear Overhauser Effect (NOE) Spectroscopy for Conformational Insights
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction of nuclear spins and is invaluable for determining the spatial proximity of atoms. wikipedia.orglibretexts.org NOE difference spectroscopy and 2D NOESY experiments can reveal which protons are close to each other in the three-dimensional structure of the molecule. wikipedia.orglibretexts.org For instance, in the related compound benzo[b]phenanthro[4,3-d]thiophene, NOE difference spectra have demonstrated a tertiary helical structure. najah.edu The NOE is particularly useful for identifying stereochemistry and conformation in solution. wikipedia.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. beilstein-journals.org For thiophene-containing compounds, specific IR absorption bands correspond to particular bond vibrations.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations are generally observed in the 1600-1450 cm⁻¹ region. iosrjournals.org
C-S Stretching: The C-S stretching vibration within the thiophene ring can be found at lower frequencies, for instance around 812 cm⁻¹ or in the range of 710-687 cm⁻¹. iosrjournals.orgresearchgate.net
In a derivative of thieno[2,3-b]thiophene, characteristic IR bands were observed at 2226 cm⁻¹ (C≡N) and 2909 cm⁻¹ (aliphatic C-H). mdpi.com
Table 3: Key IR Vibrational Modes for Thiophene Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | 3100-3000 |
| C=C Ring Stretching | 1600-1450 |
| C-H In-plane Bending | 1283-909 |
| C-H Out-of-plane Bending | 832-710 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound gives rise to characteristic absorption bands in the UV-Vis region. The positions and intensities of these bands are sensitive to the molecular structure and substituents.
For example, studies on related thiophene-based systems have shown that the introduction of different functional groups can significantly shift the absorption maxima. nih.gov The absorption spectra of naphtho[2,3-b]thieno[2,3-d]thiophene and its derivatives show distinct bands in chloroform (B151607) solution. researchgate.net The planarity of the conjugated π-system in thiophene rings influences the dominant absorption peak. The electronic transitions are often assigned as π-π* transitions. nih.gov For instance, some solution-processable benzo[b]thieno[2,3-d]thiophene derivatives exhibit maximum absorption wavelengths (λmax) around 335-350 nm in chloroform. mdpi.com
Table 4: UV-Vis Absorption Data for Selected Thiophene-Based Compounds
| Compound | Solvent | λmax (nm) | Eg (eV) |
|---|---|---|---|
| HS-84 | PBS | 422 | - |
| HS-84 | Methanol | 414 | - |
| Benzo[b]thieno[2,3-d]thiophene derivative 2 | Chloroform | 335 | 3.23 |
Note: This table illustrates the range of absorption maxima and band gaps for various thiophene-containing molecules.
Luminescence Spectroscopy (Fluorescence and Phosphorescence)
Luminescence spectroscopy, encompassing both fluorescence and phosphorescence, is a powerful tool for investigating the electronic properties of molecules like this compound. These techniques provide insights into the excited states of the molecule and can be used for highly sensitive detection.
Excitation and Emission Spectra Analysis
The excitation and emission spectra of this compound provide a fundamental fingerprint of its photoluminescent behavior. Fluorochromes, or fluorescent molecules, absorb light at a specific wavelength and emit it at a longer wavelength. evidentscientific.com The excitation spectrum reveals the wavelengths of light that are most effective at inducing fluorescence, while the emission spectrum shows the distribution of emitted light wavelengths. evidentscientific.com
For this compound and its isomers, fluorescence is observed at room temperature, with excitation and emission spectra showing vibrational resolution. nih.gov Lowering the temperature to 77 K or 4.2 K enhances the fluorescence intensity. nih.gov The analysis of these spectra is crucial for identifying and quantifying this compound, even in complex mixtures. nih.gov
| Compound | Absorption Onset (λ_onset) (nm) | Band Gap (E_g) (eV) |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 384 | 3.23 |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 385 | 3.22 |
Data sourced from MDPI mdpi.com
Low-Temperature Photoluminescence and Phosphorescence Studies
At cryogenic temperatures, such as 77 K (the boiling point of liquid nitrogen) and 4.2 K (the boiling point of liquid helium), the spectral features of this compound become significantly sharper and more resolved. This is due to the reduction of thermal broadening effects. nih.gov
A key phenomenon observed at these low temperatures is phosphorescence, a type of photoluminescence where the excited electron undergoes a transition to a triplet state before returning to the ground state. evidentscientific.comnih.gov This process has a longer lifetime than fluorescence. evidentscientific.com All studied phenanthrothiophene isomers, including this compound, exhibit phosphorescence at 77 K and 4.2 K, whereas no phosphorescence is detected at room temperature. nih.gov The absence of room-temperature phosphorescence is likely due to collisional deactivation and oxygen quenching of the long-lived triplet state. nih.gov
Time-Resolved Phosphorescence Excitation Emission Matrices
Time-resolved phosphorescence spectroscopy offers an additional layer of selectivity compared to steady-state fluorescence techniques. nih.gov By introducing a delay between the excitation pulse and the detection window, short-lived fluorescence can be eliminated, allowing for the specific measurement of the longer-lived phosphorescence.
This technique can be further enhanced by constructing Time-Resolved Phosphorescence Excitation Emission Matrices (TREEMs). TREEMs are three-dimensional plots that show phosphorescence intensity as a function of both excitation and emission wavelengths at a specific time delay. This method has proven to be a robust approach for the determination of phenanthrothiophenes in complex mixtures. nih.gov
Shpol'skii Spectroscopy for High-Resolution Analysis
Shpol'skii spectroscopy is a technique that provides highly resolved vibrational fine structure in the luminescence spectra of molecules. This is achieved by dissolving the analyte in a suitable n-alkane solvent which, upon freezing, forms a crystalline matrix that provides a uniform environment for the analyte molecules. This minimizes inhomogeneous broadening and results in sharp, line-like spectral features. nih.govnih.gov
For phenanthrothiophenes, Shpol'skii spectroscopy at cryogenic temperatures (77 K and 4.2 K) has been successfully employed to obtain high-resolution fluorescence and phosphorescence spectra. nih.govnih.gov This high level of detail allows for the unambiguous identification of individual isomers within a complex sample, a task that is often challenging with conventional spectroscopic methods. nih.govnist.gov The limits of detection using this technique can reach the parts-per-billion (ng/mL) concentration range. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of compounds. In the case of this compound, both standard and high-resolution mass spectrometry provide critical data for its identification and characterization.
Electron ionization mass spectrometry (EI-MS) of benzo[b]thiophene derivatives reveals characteristic fragmentation patterns. nih.gov For the parent benzo[b]thiophene, fragmentation is dominated by the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS) units. researchgate.net High-resolution mass spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments. researchgate.netfiu.edu This high degree of accuracy is crucial for distinguishing between isomers and for confirming the identity of unknown compounds in complex samples. fiu.edu
| Property | Value |
| Molecular Formula | C₂₀H₁₂S |
| Molecular Weight | 284.374 g/mol |
| Most Abundant m/z | 284 |
| Second Highest m/z | 142 |
| Third Highest m/z | 285 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed.
The analysis of polycyclic aromatic sulfur heterocycles in environmental samples often relies on a combination of HPLC for initial fractionation, followed by GC coupled with mass spectrometry (GC-MS) for detailed analysis and identification. nih.govnist.gov The retention behavior of this compound in a chromatographic system is a key parameter for its identification. For instance, the Kovats retention index, a measure of retention time in gas chromatography, has been experimentally determined for isomers of benzo[b]phenanthro[d]thiophene. nih.govnih.gov More advanced techniques like supercritical fluid chromatography (pSFC) are also being explored as a "green" and efficient alternative for the separation of these compounds. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. youtube.com In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. youtube.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.
While specific GC-MS studies on the parent this compound are not extensively documented in publicly available literature, the methodology for analyzing polycyclic aromatic sulfur heterocycles (PASHs) is well-established. rsc.orgacs.orgresearchgate.net For instance, in the analysis of complex matrices like crude oil or environmental samples, a preliminary sample cleanup is often necessary. acs.orgscilit.com This can involve solid-phase extraction (SPE) to isolate the aromatic fraction, followed by further liquid chromatographic separation to separate PASHs from the more abundant polycyclic aromatic hydrocarbons (PAHs) to avoid analytical interferences. acs.orgacs.org
High-resolution capillary columns, such as those with a 5% phenyl-substituted methylpolysiloxane stationary phase, are commonly employed for the separation of PASH isomers. acs.org The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching. For enhanced sensitivity and selectivity, especially in complex samples, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be utilized. nih.govnih.gov The use of high-resolution mass spectrometry, such as time-of-flight (TOF) analyzers, further aids in the unambiguous identification of PASHs by providing accurate mass measurements, allowing for the determination of elemental compositions. rsc.orgtandfonline.com
Table 1: Illustrative GC-MS Parameters for Analysis of Polycyclic Aromatic Compounds This table presents typical parameters used for the analysis of related compound classes, as specific data for this compound is not readily available.
| Parameter | Typical Setting | Reference |
|---|---|---|
| GC Column | Agilent DB-5MS (30 m × 0.25 mm i.d. × 0.25 μm film thickness) | rsc.org |
| Injection Mode | Pulsed Splitless | rsc.org |
| Inlet Temperature | 280 °C | rsc.org |
| Carrier Gas | Helium at 1.0 mL/min | rsc.org |
| Oven Program | Temperature ramp from ~60 °C to ~300 °C | nih.gov |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | acs.org |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | rsc.orgtandfonline.com |
| Acquisition Mode | Full Scan (50-500 m/z) or Selected Ion Monitoring (SIM) | rsc.orgnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile derivatives of this compound, or for analyses where derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov LC-MS is particularly useful for analyzing a wide range of compounds from complex mixtures. semanticscholar.orgmdpi.com The separation in LC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, using a C18 column, is commonly employed for the separation of aromatic compounds. mdpi.com
The eluent from the LC column is introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for molecular weight determination. nih.gov Tandem mass spectrometry (LC-MS/MS) can then be used to induce fragmentation of the selected parent ion, providing structural information for confirmation. nih.gov
The analysis of PASHs by LC-MS often requires careful method development to achieve good separation and ionization efficiency. nih.govmdpi.com For instance, a study on the sorption of various PASHs, including benzo[b]naphtho[2,3-b]thiophene, utilized high-performance liquid chromatography (HPLC) with fluorescence detection, but the principles are readily transferable to a mass spectrometric detector for enhanced specificity. mdpi.com The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. mdpi.com High-resolution mass spectrometry is also a powerful tool in LC-MS for the identification of unknown metabolites or degradation products of this compound in various matrices. nih.gov
Table 2: Illustrative LC-MS Parameters for Analysis of Polycyclic Aromatic Compounds This table presents typical parameters used for the analysis of related compound classes, as specific data for this compound is not readily available.
| Parameter | Typical Setting | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | mdpi.com |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | mdpi.com |
| Flow Rate | 0.2 - 0.4 mL/min | mdpi.com |
| Gradient | Gradient elution from low to high percentage of organic phase (B) | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | nih.gov |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | semanticscholar.orgmdpi.com |
| Acquisition Mode | Full Scan, Product Ion Scan (for MS/MS) | semanticscholar.org |
X-ray Diffraction (XRD) for Single Crystal and Thin Film Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It provides detailed information on the atomic arrangement, crystal phase, strain, and crystallite size. For a fused-ring aromatic compound like this compound, XRD is indispensable for elucidating its solid-state structure, which in turn governs its electronic and physical properties.
Single Crystal X-ray Diffraction
When a single crystal of sufficient quality can be grown, single-crystal XRD provides the most precise and unambiguous determination of the molecular structure and its arrangement in the crystal lattice. By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms in the crystal, a three-dimensional model of the molecule can be constructed.
For example, the crystal structure of a closely related derivative, 5-Methylthis compound, has been determined by single-crystal XRD. The analysis confirmed the planar nature of the fused four-ring system and revealed how the molecules pack in the crystal, which is stabilized by C-H···π interactions in the absence of stronger hydrogen bonds. This type of analysis provides fundamental data such as bond lengths, bond angles, and intermolecular distances, which are crucial for understanding structure-property relationships and for computational modeling.
Table 3: Crystallographic Data for 5-Methylthis compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.7011 (10) |
| b (Å) | 5.8199 (3) |
| c (Å) | 23.4546 (14) |
| β (°) | 105.158 (2) |
| Volume (ų) | 2463.9 (2) |
| Z (molecules/unit cell) | 8 |
Thin Film X-ray Diffraction
This compound and its derivatives are of interest for applications in organic electronics, where they are often used in the form of thin films. The performance of organic electronic devices is highly dependent on the molecular packing and orientation within these films. Thin-film XRD is the primary technique for probing the structure of these films.
Due to the small amount of material in a thin film, specialized XRD techniques are required. Grazing Incidence X-ray Diffraction (GIXRD) is a common method where the incident X-ray beam is directed at the film at a very shallow angle (typically around 1°), which increases the path length of the X-rays within the film and minimizes signal from the underlying substrate. utah.edu By analyzing the positions and intensities of the diffraction peaks, one can determine the crystal structure, the orientation of the crystallites with respect to the substrate (texture), and the degree of crystallinity. utah.eduresearchgate.net
For organic thin films, XRD can reveal whether the molecules are oriented "edge-on" or "face-on" relative to the substrate, a critical parameter for charge transport in organic field-effect transistors. Reciprocal space mapping (RSM) is a more advanced XRD technique that provides a comprehensive view of the reciprocal space, allowing for detailed analysis of epitaxial relationships, strain, and mosaic spread in high-quality crystalline films. rigaku.commdpi.com While specific thin-film XRD studies on this compound are not widely reported, the techniques are broadly applied to organic semiconductors to optimize film deposition processes and understand the structural basis for their electronic performance. aps.org
Applications in Materials Science
Organic Field-Effect Transistors (OFETs)
The extended π-conjugation and planar structure of phenanthro[2,3-b]thiophene and its derivatives make them promising candidates for use as organic semiconductors in electronic devices. The ability to tune their electronic properties through chemical modification allows for the optimization of charge transport characteristics.
The performance of OFETs based on this compound derivatives is evaluated by key metrics such as charge carrier mobility and the on/off current ratio. Research in this area focuses on designing and synthesizing new derivatives with improved molecular packing and electronic coupling to enhance these performance parameters.
Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, this compound-based materials are being explored as electron-donor components in the active layer of solar cells. Their strong absorption of sunlight and suitable energy levels make them capable of efficient exciton (B1674681) generation and charge separation when paired with an appropriate electron-acceptor material.
The molecular structure of the this compound donor material plays a crucial role in determining the power conversion efficiency and long-term stability of OPV devices. Research efforts are directed towards understanding the structure-property relationships to design materials that lead to higher device performance and operational lifetime.
Advanced Functional Materials
This compound serves as a valuable building block for the synthesis of π-conjugated polymers. The incorporation of this rigid and electron-rich unit into a polymer backbone can lead to materials with desirable electronic and optical properties for a range of applications, including organic light-emitting diodes (OLEDs) and sensors.
The photoluminescent properties of some this compound derivatives make them suitable for use as the active component in chemical sensors. ucf.edu Changes in the fluorescence or phosphorescence of these materials upon interaction with specific analytes can be used for sensitive and selective detection. ucf.edu
Computational Chemistry and Theoretical Studies on Phenanthro 2,3 B Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational materials science, offering a balance between accuracy and computational cost for determining the electronic ground-state properties of molecules. It is routinely used to investigate the fundamental characteristics of organic semiconductors.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The HOMO level relates to the ability to donate an electron (ionization potential), while the LUMO level corresponds to the ability to accept an electron (electron affinity). The energy difference between these orbitals, the HOMO-LUMO gap (E_gap), is a key parameter that influences the molecule's conductivity and absorption spectrum. mdpi.com
DFT calculations are employed to compute these energy levels. For instance, studies on related fused-thiophene systems, such as benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, provide insight into the expected values for Phenanthro[2,3-b]thiophene. In a theoretical investigation of BTT derivatives, DFT calculations estimated HOMO levels around -5.34 eV and LUMO levels near -1.64 eV. elsevierpure.com These values result in a significant energy gap, which is characteristic of organic semiconductors. elsevierpure.com
Furthermore, the ionization potential (IP), the energy required to remove an electron from the molecule, can be approximated from the HOMO energy. For larger, related systems like dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT), the experimental ionization potential was found to be 5.1 eV, a value that theoretical calculations aim to reproduce. rsc.org A lower HOMO level (more negative value) generally indicates better stability against oxidation. scielo.br
Table 1: Representative Frontier Orbital Energies from DFT Calculations on Related Fused Thiophene (B33073) Systems
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source(s) |
|---|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3) | -5.33 | -1.64 | 3.69 | elsevierpure.com |
| Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 2) | -5.34 | -1.54 | 3.80 | elsevierpure.com |
This table presents data for structurally related molecules to provide context for the expected electronic properties of this compound.
The three-dimensional structure of a molecule dictates how it packs in the solid state, which in turn heavily influences its material properties. DFT calculations are used to find the lowest energy structure (optimized geometry) by calculating forces on the atoms and adjusting their positions until a minimum energy is reached.
For polycyclic aromatic hydrocarbons like this compound, a high degree of planarity is expected. The fusion of the phenanthrene (B1679779) and thiophene units creates a rigid, planar backbone. This planarity facilitates strong π-π stacking interactions between adjacent molecules, which is crucial for efficient charge transport. elsevierpure.com Theoretical calculations on similar molecules, such as benzo[b]thieno[2,3-d]thiophene derivatives, have confirmed their planar structures with dihedral angles approaching 180 degrees. elsevierpure.com X-ray diffraction studies of the larger, related 6-Phenylbenzo[d]naphtho[2,3-b]thiophene molecule show that the core naphthothiophene unit is nearly planar. scielo.br
This table is based on typical values for fused aromatic systems and data from analogous crystal structures.
Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).
While specific predicted NMR data for this compound is not available, the methodology would involve first optimizing the molecular geometry and then performing a GIAO-DFT calculation. The resulting predicted ¹H and ¹³C NMR spectra would be instrumental in confirming the synthesis of the target compound by comparing the theoretical shifts to experimental data.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand a molecule's response to light, such as in absorption or emission processes, one must study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing a good compromise between accuracy and computational expense for calculating vertical excitation energies and oscillator strengths, which determine the intensity of absorption peaks.
The accuracy of TD-DFT can vary depending on the nature of the excited state and the choice of functional. For some thiophene-based molecules, standard TD-DFT has been shown to sometimes incorrectly order the lowest π-π* excited states or misrepresent their character when compared to more accurate, but computationally intensive, post-Hartree-Fock methods. nih.gov Therefore, careful validation of the chosen functional is often necessary. The calculations can reveal important properties like the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are crucial for applications in organic light-emitting diodes (OLEDs).
Charge Transport Mechanism Modeling
The efficiency of charge transport in an organic semiconductor is a key determinant of its performance in devices like organic field-effect transistors (OFETs). The mobility of charge carriers (holes and electrons) is governed by two primary parameters at the molecular level: the reorganization energy (λ) and the electronic coupling, also known as the transfer integral (t).
The reorganization energy is the energy required to distort the geometry of a neutral molecule to the geometry of its charged state (and vice versa). A smaller reorganization energy generally leads to faster charge transfer. The transfer integral quantifies the strength of electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation. Larger transfer integrals facilitate more efficient charge hopping.
Transfer integrals are calculated for molecular pairs, typically dimers, extracted from a predicted or experimentally determined crystal structure. The value depends on the overlap of the frontier molecular orbitals of the interacting molecules.
Theoretical studies on complex, fused thiophene systems have shown that molecular design can tune these parameters. For instance, calculations on dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) suggested substantial intermolecular orbital couplings, which were consistent with its experimentally observed high charge mobility of up to 3.0 cm² V⁻¹ s⁻¹. rsc.org For thieno[2,3-b]benzothiophene derivatives, predicted hole mobilities have reached as high as 0.28 cm² V⁻¹ s⁻¹, indicating that these materials are promising for hole transport. scielo.br These findings suggest that this compound, with its extended planar π-system, likely possesses favorable intermolecular couplings for efficient charge transport.
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Benzo[b]thieno[2,3-d]thiophene | BTT |
| Dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | DATT |
| 6-Phenylbenzo[d]naphtho[2,3-b]thiophene | - |
| Thieno[2,3-b]benzothiophene | TBT |
Theoretical Prediction of Charge Carrier Mobility
The theoretical prediction of charge carrier mobility is a cornerstone of computational studies on organic semiconductors. It allows for an a priori assessment of a material's potential before its synthesis and device fabrication. The charge transport in organic materials is typically described by either the hopping model, for localized charges, or the band-like model, for delocalized charges. The mobility (µ) in the hopping regime is often evaluated using the Marcus-Hush theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). The reorganization energy represents the energy required for the geometric relaxation of a molecule upon gaining or losing a charge, while the electronic coupling quantifies the strength of the electronic interaction between adjacent molecules.
While specific theoretical studies exclusively on this compound are not extensively documented in the literature, valuable insights can be drawn from computational work on structurally related thiophene-based and phenanthrene-fused aromatic systems. For instance, theoretical investigations on compounds like dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) and various thieno[2,3-b]benzothiophene (TBT) derivatives have demonstrated the utility of Density Functional Theory (DFT) in predicting charge transport properties. rsc.orgaps.org These studies often employ hybrid functionals like B3LYP to calculate the reorganization energies and electronic couplings.
A key finding from studies on related compounds is that heteroatomic substitutions and the nature of π-conjugated bridges significantly influence charge mobility. rsc.orgaps.org For example, in DATT and its derivatives, the introduction of different heteroatoms was shown to alter the charge mobility by orders of magnitude, with a selenium-containing derivative predicted to have a high mobility of 4.60 cm² V⁻¹ s⁻¹. rsc.org Similarly, studies on TBT derivatives have shown that the choice of π-bridge spacers and substituents can tune the charge transport from predominantly hole-transporting to balanced hole and electron transport. aps.org For instance, a dimer of TBT was predicted to have a hole mobility as high as 0.28 cm² V⁻¹ s⁻¹. aps.org These findings suggest that the charge carrier mobility of this compound can be strategically modulated through chemical modifications.
| Compound | Predicted Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Predicted Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Computational Method |
|---|---|---|---|
| Dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) Derivative (with Se) | 4.60 | - | Quantum Chemistry Calculations with Marcus-Hush Theory |
| Thieno[2,3-b]benzothiophene (TBT) Dimer | 0.28 | - | Density Functional Theory (DFT) |
| Vinyl-bridged TBT Derivative | 0.012 | 0.013 | Density Functional Theory (DFT) |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and understanding the nature of intermolecular interactions in the solid state. acs.orgaps.orgaps.org For organic semiconductors, MD simulations are particularly valuable for predicting crystal packing and assessing the impact of thermal disorder on charge transport parameters. acs.org
The arrangement of molecules in a crystal, or its packing motif, is a critical determinant of the material's electronic properties. MD simulations, often combined with quantum chemical methods, can be used to explore the potential energy landscape and identify stable crystal structures. figshare.com Studies on isomeric phenanthrene-thiophene compounds have demonstrated that subtle changes in molecular geometry can lead to significantly different solid-state packing, which in turn affects their self-assembly and electronic properties. figshare.com By simulating the aggregation of molecules, researchers can gain insights into the intermolecular forces, such as π-π stacking and hydrogen bonding, that govern the final crystal structure.
Furthermore, MD simulations can provide a dynamic picture of the molecular crystal, accounting for the thermal fluctuations of molecular positions and orientations. acs.org These fluctuations, often referred to as dynamic disorder, can have a profound effect on the electronic couplings between adjacent molecules. A mixed molecular dynamics and quantum-chemical methodology has been employed to study the influence of lattice vibrations on hole mobility in DATT crystals. acs.org This approach revealed that thermal fluctuations can lead to an increase in the hindrance of charge transport. acs.org
In the context of this compound, MD simulations can be employed to:
Predict the most stable crystal packing arrangements.
Analyze the key intermolecular interactions, such as π-π stacking distances and orientations, which are crucial for efficient charge transport.
Evaluate the impact of thermal disorder on the electronic couplings and reorganization energies at realistic device operating temperatures.
Simulate the interface with other materials, such as dielectrics or electrodes, to understand how these interfaces might influence the molecular ordering and charge injection/extraction processes. aps.org
By providing a detailed atomistic understanding of intermolecular interactions, MD simulations complement the static picture provided by quantum chemical calculations and are an indispensable tool for the in-silico design and optimization of this compound-based materials for electronic applications.
Advanced Materials Applications and Structure Performance Relationships of Phenanthro 2,3 B Thiophene
Organic Electronics and Optoelectronics
Phenanthro[2,3-b]thiophene and its related polycyclic aromatic hydrocarbon (PAH) structures are of significant interest in the fields of organic electronics and optoelectronics. ontosight.ai The fusion of a phenanthrene (B1679779) backbone with a thiophene (B33073) ring creates a rigid, planar framework with extended π-conjugation. ontosight.ainih.gov This molecular design is a cornerstone for developing advanced semiconductor materials. These materials are explored for their potential in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their favorable electronic and optical properties. ontosight.aievitachem.commdpi.com The inherent processability of organic semiconductors offers advantages such as low-cost fabrication, low-temperature processing over large areas, and mechanical flexibility. mdpi.com
Organic Field-Effect Transistors (OFETs)
The unique molecular structure of this compound and its derivatives makes them highly suitable for use as the active channel layer in OFETs. evitachem.commdpi.com These materials typically exhibit p-channel (hole-transporting) behavior. mdpi.comelsevierpure.com The performance of OFETs based on these organic semiconductors is critically dependent on achieving high charge carrier mobility and optimizing the morphology of the thin film. mdpi.comelsevierpure.com
Thiophene-based fused-ring systems are renowned for their high charge carrier mobilities. While data specifically for unsubstituted this compound is limited, extensive research on structurally related compounds demonstrates the high potential of this material class. For instance, derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), which features a larger fused aromatic system, have exhibited exceptional hole mobilities, with some devices reaching values as high as 18.7 cm²/Vs. researchgate.net Even more modest derivatives, such as those of benzo[b]thieno[2,3-d]thiophene (BTT), can achieve mobilities on the order of 0.005 cm²/Vs with high on/off current ratios exceeding 10⁶ when processed from solution. mdpi.com Similarly, OFETs based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) single crystals have shown mobilities up to 1.26 cm²/V·s. nih.gov These findings underscore the promise of the this compound core for creating high-performance OFETs.
Table 1: OFET Performance of Structurally Related Thiophene-Based Semiconductors
| Compound | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene (BTT derivative) | Solution Shearing | 0.005 | > 10⁶ | mdpi.com |
| 2,9-Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DPh-DNTT) | Evaporation | 3.5 | - | elsevierpure.comnih.gov |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Vacuum Deposition | ~18.7 | > 10⁸ | researchgate.net |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single Crystal | 1.26 | 10⁶ - 10⁸ | nih.gov |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene (TT derivative) | Solution Shearing | 0.42 | > 10⁸ | rsc.org |
The charge transport in organic semiconductors is profoundly influenced by the molecular arrangement in the solid state. nih.gov For this compound and its derivatives, the planar molecular structure facilitates close intermolecular packing, which is essential for efficient charge hopping between adjacent molecules. nih.gov X-ray analysis of a closely related compound, 5-methylthis compound, confirms an essentially planar molecular geometry. nih.gov
In thin films, these molecules often adopt a herringbone packing structure, which is common for high-performance organic semiconductors like DNTT. elsevierpure.comnih.gov This arrangement provides significant orbital overlap, creating effective pathways for charge transport. The crystal packing is often stabilized by weak intermolecular interactions, such as C–H···π and S···S contacts, which further enhance charge mobility. nih.govnih.gov
The morphology of the semiconductor thin film, which is controlled by the deposition method (e.g., vacuum evaporation or solution shearing), is also critical. mdpi.com Studies on BTT derivatives show that a vertically aligned molecular arrangement on the substrate surface can be beneficial for charge transport in a top-contact OFET architecture. mdpi.com The degree of crystallinity and the size of the crystalline grains within the film directly impact device performance, with larger, more ordered crystalline domains generally leading to higher mobility. mdpi.com
Organic Light-Emitting Diodes (OLEDs)
The rigid phenanthrene unit within the this compound structure serves as a potent chromophore, making it a candidate for use in organic light-emitting diodes (OLEDs). ontosight.aiacs.org Its derivatives can be engineered to function as emitters or hosts in the emissive layer of an OLED. researchgate.net
The electroluminescent properties of materials based on a phenanthro-fused core are often characterized by emission in the blue to green region of the visible spectrum. For example, phenanthroimidazole-based ligands exhibit violet-blue photoluminescence. acs.org The efficiency and color of the emission can be tuned by chemical modification of the core structure. Introducing donor and acceptor groups to the molecular framework can alter the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the emission wavelength. nih.gov In OLEDs, phenanthroimidazole-based host materials have been used to fabricate efficient deep-red phosphorescent devices, demonstrating their ability to effectively host guest emitter molecules. researchgate.net Non-doped OLEDs using derivatives of carbazole (B46965) and phenothiazine (B1677639) have achieved blue and green electroluminescence with external quantum efficiencies (EQEs) up to 4.72%. researchgate.net
Table 2: Photophysical and Electroluminescent Properties of Related Phenanthro- and Thiophene-Based Materials
| Compound/Device Type | Role | Emission Color | Max. EQE (%) | Reference |
| Phenanthroimidazole-based Emitter (PPZPPI) | Emitter | Green | 21.06 | rsc.org |
| Thioxanthone-Carbazole Derivative | Emitter | Blue | 11.2 | nih.gov |
| Cz⁹SB-based non-doped OLED | Emitter | Blue | 4.72 | researchgate.net |
| Zn(PPI)₂ host with Ir(piq)₃ dopant | Host | Deep-Red | 9.5 | researchgate.net |
A key strategy for achieving high efficiency in OLEDs is the utilization of thermally activated delayed fluorescence (TADF). This process allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, potentially enabling 100% internal quantum efficiency. The prerequisite for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.gov
The this compound scaffold can be a building block for TADF emitters. By strategically functionalizing the core with electron-donating and electron-accepting groups, a donor-acceptor (D-A) architecture can be created. rsc.org This design promotes spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a common and effective strategy for minimizing the ΔE_ST. rsc.org For instance, TADF emitters have been successfully developed by combining a phenanthroimidazole acceptor with a phenazine (B1670421) donor, resulting in highly efficient green OLEDs with EQEs exceeding 20%. rsc.org Similarly, thioxanthone derivatives with donor substituents have been shown to exhibit TADF. nih.gov These examples highlight a clear pathway for designing this compound-based molecules with TADF properties for next-generation OLEDs.
Organic Photovoltaic Cells (OPVs) and Solar Cells
This compound and its analogues are promising materials for the active layer in organic photovoltaic (OPV) cells. Their planar structure and extensive electron delocalization facilitate efficient charge transport, a critical property for solar energy conversion. These compounds are typically incorporated as part of an electron-donor polymer or small molecule, paired with an electron acceptor to form the bulk heterojunction (BHJ) necessary for charge separation. For instance, a novel ladder-type hexacyclic arene based on a diindenothieno[2,3-b]thiophene core was used to construct a donor-acceptor copolymer, PDITTDTBT. researchgate.net When blended with a fullerene acceptor (PC71BM), a solar cell device based on this polymer achieved a high open-circuit voltage (Voc) of 0.92 V and a power conversion efficiency (PCE) of 5.8%. researchgate.net Even more impressively, when paired with a non-fullerene acceptor, the device exhibited an exceptionally high Voc of 1.14 V. researchgate.net Similarly, a larger analogue, pentaceno[2,3-b]thiophene, has been synthesized and used in organic thin-film transistors (OTFTs), a related application demonstrating the potential of these fused systems. nih.gov
A crucial characteristic for any material used in solar cells is its ability to absorb light from the solar spectrum. The extended π-conjugation of the this compound framework results in strong absorption of visible light. The fusion of the phenanthrene and thiophene units lowers the HOMO-LUMO gap, shifting the absorption to longer wavelengths compared to the individual constituents.
In the typical bulk heterojunction architecture of an OPV, the this compound core, being electron-rich, functions as an electron-donor material. However, the versatility of organic chemistry allows for the modification of such structures to alter their electronic character. Thiophene-based molecules can be strategically engineered to function as electron acceptors. cnr.it
The development of non-fullerene acceptors (NFAs) is a major focus in OPV research, and fused thiophene derivatives are key candidates. researchgate.netnih.gov To transform a donor-type molecule into an acceptor, powerful electron-withdrawing groups are attached to the conjugated backbone. researchgate.net This design strategy lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). Research on a family of heptamers based on thiophene demonstrated that the nature of the peripheral acceptor units could be varied to finely tune the LUMO energy level. cnr.it While the unsubstituted this compound is not an acceptor, its core structure could be chemically modified to create novel NFA materials with tunable electronic properties for high-efficiency organic solar cells. researchgate.netnih.gov
Chemical Sensing Technologies and Chemosensors
The inherent fluorescence of the this compound scaffold makes it an excellent candidate for the development of fluorescent chemosensors. These sensors operate by translating a molecular recognition event (binding to a specific analyte) into a measurable change in their fluorescence properties, such as intensity or wavelength. The rigid structure of the fused rings contributes to a high fluorescence quantum yield, which is desirable for sensitive detection.
The rational design of a fluorescent chemosensor typically involves integrating two key components: a fluorophore (the signaling unit) and a receptor (the binding unit). For sensors based on this framework, the this compound moiety would serve as the stable, highly fluorescent core.
A common design strategy is to covalently link analyte-specific binding sites to this fluorescent platform. A clear example of this principle was demonstrated using a derivative of the closely related thieno[2,3-b]thiophene (B1266192). rsc.org In this work, a novel sensor was created by attaching two oxazoline (B21484) groups to the thieno[2,3-b]thiophene fluorophore. rsc.org The oxazoline units act as the receptors, designed to selectively interact with the target analyte. Another powerful design principle is Chelation-Enhanced Fluorescence (CHEF). In this mechanism, the sensor is initially non-fluorescent or weakly fluorescent. Upon binding to a metal ion, intramolecular rotations and vibrations are restricted, which blocks non-radiative decay pathways and causes a significant "turn-on" of fluorescence. researchgate.net
The effectiveness of a chemosensor is defined by its selectivity (ability to detect a specific analyte in the presence of others) and sensitivity (the lowest concentration it can reliably detect). These properties can be enhanced through careful molecular design.
The selectivity is determined by the receptor unit. In the case of the oxazoline-functionalized thieno[2,3-b]thiophene sensor, the molecule exhibited good selectivity for dichromate anions (Cr₂O₇²⁻). rsc.org Furthermore, by replacing the standard oxazoline with a chiral version, the sensor gained the ability to distinguish between the enantiomers of mandelic acid, demonstrating an exceptionally high degree of selectivity. rsc.org Sensitivity is often enhanced by employing a "turn-on" fluorescence mechanism, which provides a high signal-to-background ratio. A thiophene-dicarbohydrazide based sensor for Zn²⁺ ions operated via this mechanism, with the fluorescence turning on upon complexation with the ion. researchgate.net The strength of this interaction can be quantified by the binding constant, which was calculated to be 1.15 x 10⁴ M⁻¹ for the Zn²⁺ complex. researchgate.net
| Fluorophore Core | Receptor Unit | Target Analyte | Sensing Mechanism | Reference |
| Thieno[2,3-b]thiophene | Oxazoline | Dichromate (Cr₂O₇²⁻) | Fluorescence Quenching | rsc.org |
| Chiral Thieno[2,3-b]thiophene | Chiral Oxazoline | Enantiomers of Mandelic Acid | Distinguishing Fluorescent Response | rsc.org |
| Thiophene-dicarbohydrazide | Carbohydrazide | Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence (Turn-on) | researchgate.net |
Structural Analysis and Solid State Packing of Phenanthro 2,3 B Thiophene Derivatives
Single Crystal X-ray Structural Analysis
Single crystal X-ray diffraction provides the most precise information about the molecular structure and packing in the crystalline state. For phenanthro[2,3-b]thiophene derivatives, this technique has been instrumental in elucidating the fundamental structural characteristics that govern their electronic behavior.
Planar Molecular Framework and Conformation
A key feature of fused thiophene (B33073) derivatives, including phenanthro[2,3-b]thiophenes, is their extended π-conjugated system and tendency to adopt a planar molecular structure. mdpi.comresearchgate.net This planarity is a direct result of the extensive π-orbital overlap across the fused ring system. mdpi.comresearchgate.net The sulfur-rich nature of these molecules further contributes to a rigid and flat molecular framework, which is crucial for efficient intermolecular charge transport. researchgate.netmdpi.com
For instance, studies on related fused-thiophene systems like dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives highlight the importance of a rigid and flat molecular structure for achieving compact molecular packing in thin films and enhanced electrical performance. mdpi.com Similarly, the isomeric diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DPh-DNTTs) exhibit a typical herringbone packing, underscoring the influence of the planar core on the solid-state arrangement. researchgate.net
It is important to note that even with a generally planar core, some conformational flexibility can exist, particularly in substituted derivatives. For example, in a copper(I) complex containing a 6-(thiophen-2-yl)-2,2′-bipyridine ligand, the two pyridyl rings are not coplanar, and the thiophenyl group can be disordered, indicating a lack of strong, directive interactions in that particular crystal lattice. mdpi.com
| Compound Name | Key Structural Feature | Reference |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives | Rigid and flat molecular structure | mdpi.com |
| Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DPh-DNTTs) | Planar core influencing herringbone packing | researchgate.net |
| [6-(Thiophen-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) copper(I) tetrafluoroborate (B81430) | Non-coplanar pyridyl rings and disordered thiophenyl group | mdpi.com |
Intermolecular Interactions and Packing Motifs (e.g., Herringbone, π-π Stacking)
The solid-state packing of this compound derivatives is governed by a combination of intermolecular interactions, primarily van der Waals forces and, more specifically, π-π stacking and C-H···π interactions. These interactions dictate the relative arrangement of molecules, leading to common packing motifs like the herringbone and π-stacked structures.
The herringbone packing motif is frequently observed in aromatic molecules and has been identified in derivatives of related fused thiophene systems. researchgate.netrsc.org In this arrangement, the long axes of adjacent molecules are roughly parallel, but their planar surfaces are tilted with respect to each other, resembling the bones of a herring. This type of packing is stabilized by C-H···π interactions between the edge of one molecule and the face of its neighbor. rsc.org For example, enantiopure 2-(2-ethylhexyl)dinaphtho[2,3-b:2′,3′-f]thiophene (EH-DNTT) isomers adopt a herringbone packing structure where molecules are connected by edge-to-face CH–π intermolecular interactions. rsc.org
π-π stacking , on the other hand, involves the face-to-face arrangement of the planar aromatic cores. This cofacial stacking is crucial for efficient charge transport, as it allows for significant overlap of the π-orbitals between adjacent molecules. The distance between the stacked planes is a critical parameter, with shorter distances generally leading to better electronic coupling. In some instances, a combination of herringbone and π-stacking interactions can be observed within the same crystal structure. nih.gov
The nature of the substituents on the this compound core can significantly influence the dominant packing motif. For example, bromination of researchgate.netbenzothieno[3,2-b]benzothiophene was shown to induce a change from a herringbone to a π-stacked packing arrangement. rsc.org This highlights the potential for tuning the solid-state structure and, consequently, the electronic properties through chemical modification.
Thin Film Morphology and Molecular Orientation Studies
While single crystal analysis provides an idealized picture, the performance of this compound derivatives in electronic devices is ultimately determined by their structure and organization in thin films. The morphology of these films, including the size and connectivity of crystalline domains and the orientation of the molecules relative to the substrate, are critical factors.
Influence of Deposition and Processing Conditions on Film Structure
The transition from a single crystal to a thin film introduces a host of variables that can influence the final solid-state structure. The method of deposition, such as vacuum evaporation or solution processing, plays a pivotal role. researchgate.netrsc.org For instance, the packing structures of EH-DNTT thin films were found to be dependent on whether they were fabricated by spin-coating or vacuum deposition. rsc.org
Several key deposition and processing parameters can be controlled to manipulate the thin film morphology:
Deposition Rate: Slower deposition rates can lead to larger grain sizes and a reduced density of grain boundaries, which can be beneficial for charge transport. chemrxiv.org
Substrate Temperature: Higher substrate temperatures generally provide more thermal energy for molecules to arrange themselves into a more ordered, crystalline state. core.ac.uk
Solvent Choice and Additives: In solution processing, the choice of solvent and the use of additives can significantly impact the film formation process, influencing molecular ordering and crystallinity. nih.gov For example, using a high-boiling-point additive can slow down solvent evaporation, allowing more time for molecular self-assembly. nih.gov
Post-Deposition Annealing: Thermal annealing after film deposition can promote the formation of larger crystalline domains and improve molecular ordering. nih.gov
The interplay of these factors determines the final film morphology, which can range from amorphous to highly crystalline, with varying degrees of molecular orientation.
Correlation between Molecular Ordering and Charge Transport Properties in Devices
A strong correlation exists between the degree of molecular ordering in thin films and the charge transport properties of the resulting electronic devices. Highly ordered crystalline films with well-connected grains and a preferential molecular orientation that facilitates intermolecular charge hopping are generally associated with higher charge carrier mobilities. mdpi.comrsc.org
For instance, in poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a polymer with a related thieno[3,2-b]thiophene (B52689) core, the interdigitation of side chains in the crystalline phase enhances the stability of the π-π stacking, leading to reduced energetic disorder and increased electronic coupling, which in turn results in higher charge mobility compared to its amorphous phase. rsc.org Conversely, a high density of grain boundaries and disordered regions can act as traps for charge carriers, impeding their transport and leading to lower device performance. mdpi.com
The orientation of the molecules relative to the direction of current flow is also critical. For field-effect transistors, an edge-on orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for efficient in-plane charge transport. Studies have shown that controlling molecular orientation through techniques like magnetic alignment can lead to significant improvements in carrier mobility. mdpi.com Thinner films have also been observed to exhibit higher mobilities in some cases, suggesting that charge transport can be limited by intrinsic defects in the bulk of thicker films. nih.gov
Crystal Engineering Strategies for Tailored Solid-State Properties
The insights gained from structural analysis provide a foundation for "crystal engineering," a strategy that aims to rationally design molecules that will self-assemble into a desired solid-state structure with optimized properties. By systematically modifying the molecular structure of this compound, it is possible to influence the intermolecular interactions and steer the self-assembly process towards a specific packing motif.
Key strategies in the crystal engineering of this compound derivatives include:
Substitution: Introducing different functional groups onto the this compound core can alter its electronic properties and steric profile, thereby influencing the packing arrangement. As previously mentioned, halogenation can shift the balance from a herringbone to a π-stacked motif. rsc.org
Side-Chain Engineering: The length and branching of alkyl side chains can be modified to control the intermolecular spacing and solubility. For instance, the introduction of a branched alkyl chain on a benzo[b]thieno[2,3-d]thiophene core led to transistors with high hole mobility, which was attributed to the excellent surface coverage and high film texture of the corresponding compound. rsc.org
Introduction of Non-covalent Interactions: Incorporating functionalities capable of forming specific non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, can provide a powerful tool for directing the molecular assembly into a desired architecture.
By employing these crystal engineering principles, researchers can aim to create this compound derivatives with tailored solid-state structures that maximize π-orbital overlap and minimize energetic disorder, ultimately leading to enhanced performance in organic electronic applications.
Emerging Research Areas and Future Perspectives for Phenanthro 2,3 B Thiophene
Development of Novel Synthetic Strategies for Complex and Substituted Phenanthrothiophene Architectures
The synthesis of phenanthro[2,3-b]thiophene and its derivatives has been an area of active investigation. researchgate.netmnishioka.com While the parent compound has been synthesized, current research is focused on developing more efficient and versatile methods to create complex and substituted versions. researchgate.netmdpi.com These advanced architectures are crucial for fine-tuning the material's properties for specific applications.
One approach involves the development of one-pot reaction methodologies. For instance, a reported synthesis of a thieno[2,3-b]thiophene (B1266192) derivative with two electrophilic centers was achieved through a one-pot reaction of a diketone derivative with Br2/AcOH in high yield. researchgate.net Another strategy focuses on the synthesis of thieno[2,3-b]thiophene derivatives through nucleophilic substitution reactions of precursor N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides with various sulfur and nitrogen nucleophiles. semanticscholar.org
Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing thieno[2,3-b]thiophene derivatives. nih.gov This technique was successfully employed in the synthesis of novel pyrimidine, pyridine, and azole derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile. nih.gov Furthermore, multicomponent reactions, such as the Michael addition reaction, are being explored for the construction of thieno[2,3-b]thiophene hybrids. researchgate.net
The table below summarizes some of the synthetic approaches being explored for thieno[2,3-b]thiophene and its derivatives.
| Synthetic Strategy | Precursors | Reagents | Key Features |
| One-pot Reaction | Diketone derivative | Br2/AcOH | High yield, two electrophilic centers |
| Nucleophilic Substitution | N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides | Sulfur and nitrogen nucleophiles | Versatile for creating diverse derivatives |
| Microwave-Assisted Synthesis | 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Formamide, formic acid, etc. | Rapid and efficient |
| Multicomponent Reaction | Not specified | Not specified | Construction of hybrid molecules |
| Cyclization of Alkynyl Diols | Alkynyl diols | I2/Na2S2O3 or selenium | Access to multisubstituted derivatives |
Exploration of New Application Domains in Materials Science and Engineering
The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for a variety of applications in materials science and engineering. rsc.org Research is actively exploring their potential in organic electronics, particularly in organic field-effect transistors (OFETs). rsc.org For instance, derivatives of benzothieno[2,3-b]thiophene have been synthesized and shown to be stable materials with potential for optoelectronic devices. rsc.org
The photoluminescence properties of phenanthrothiophenes are also being investigated for analytical applications. nih.govresearchgate.net Studies have shown that these compounds exhibit both fluorescence and phosphorescence at low temperatures, with potential for detection at parts-per-billion levels. nih.gov This opens up possibilities for their use in environmental analysis and sensing. researchgate.net
Furthermore, the development of copolymers incorporating thieno[3,4-b]thiophene (B1596311) derivatives has shown promise for organic thermoelectric materials. rsc.org These materials can convert heat energy into electrical energy and have potential applications in waste heat recovery and power generation.
The table below highlights some of the emerging application areas for this compound and its derivatives.
| Application Area | Key Property | Potential Use |
| Organic Electronics | Charge transport | Organic field-effect transistors (OFETs) |
| Analytical Chemistry | Photoluminescence | Environmental sensing and analysis |
| Thermoelectrics | Electrical conductivity and Seebeck coefficient | Waste heat recovery, power generation |
| Organic Solar Cells | Light absorption and charge separation | Photovoltaic devices |
| Nonlinear Optics | High hyperpolarizability | Opto-electronic devices |
Integration of this compound into Multi-Component Systems and Hybrid Materials
To further enhance the functionality of this compound-based materials, researchers are integrating them into multi-component systems and hybrid materials. This includes the synthesis of copolymers and the creation of hybrid structures with other functional molecules.
For example, a block copolymer has been synthesized that associates a 3,4-ethylenedioxythieno[2,3-b]thiophene (EDOThT) unit with 3,4-ethylenedioxythiophene (B145204) (EDOT) moieties. researchgate.net This approach allows for the combination of the properties of different building blocks to create materials with tailored characteristics. The design of copolymers with various side-chain-end groups is another strategy being employed to fine-tune the properties of thienothiophene-based polymers for applications such as polymer solar cells. mdpi.com
Hybrid materials incorporating thieno[2,3-b]thiophene are also being developed. One study reported the synthesis of thieno[2,3-b]thiophene hybrids through a multicomponent Michael addition reaction. researchgate.net These hybrid systems can exhibit synergistic properties that are not present in the individual components.
Advanced Theoretical and Computational Approaches for Rational Design of High-Performance Materials
Advanced theoretical and computational methods are playing an increasingly important role in the rational design of high-performance materials based on this compound. mpie.deyoutube.com These approaches allow for the prediction of material properties and the screening of potential candidate molecules before their synthesis, saving time and resources. mpie.deyoutube.com
Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations have been used to study the HOMO-LUMO energy gap and hyperpolarizability of thieno[2,3-b]thiophene derivatives, providing insights into their potential for nonlinear optical applications. researchgate.net Theoretical calculations have also been employed to understand the intermolecular orbital couplings in related polycyclic aromatic compounds, which is crucial for predicting their performance as organic semiconductors. acs.orgelsevierpure.com
Quantum-enhanced machine learning algorithms are also emerging as a promising approach for materials discovery. arxiv.org These methods can be used to screen large datasets of chemical compounds and identify those with desired properties, such as specific reorganization energies for applications in organic electronics. arxiv.org High-throughput first-principles computations are being used to build databases of material properties, which can then be used to design new materials with targeted functionalities. youtube.com
The table below lists some of the computational methods being used to study this compound and its derivatives.
| Computational Method | Information Obtained | Application in Materials Design |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, hyperpolarizability | Prediction of electronic and optical properties |
| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption spectra | Design of materials for optoelectronic applications |
| High-Throughput Computations | Large-scale screening of materials properties | Accelerated discovery of new materials |
| Quantum-Enhanced Machine Learning | Prediction of properties from molecular structure | Identification of promising candidate molecules |
Q & A
Q. What are common synthetic strategies for Phenanthro[2,3-b]thiophene derivatives?
this compound derivatives are typically synthesized via iodine-promoted cyclization of precursor molecules, such as o-bis(methylthio)stilbene analogs, to form the fused thienothiophene core . One-pot syntheses using electrophilic aromatic substitution and carbocation-mediated ring closure are also employed, though unexpected products (e.g., naphtho[2,3-b]thiophene derivatives) may arise due to competing reaction pathways .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
Q. How should this compound be stored to prevent degradation?
Due to sensitivity to light, heat, and oxygen, storage under inert gas (e.g., argon) at temperatures below 0°C is recommended. Stability studies indicate that degradation products can alter biological and electronic properties .
Q. What are the known metabolic pathways involving this compound derivatives?
Analogous thiophene derivatives undergo metabolism via cytochrome P450 enzymes , producing hydroxylated metabolites, followed by glucuronidation or sulfation for excretion. Interactions with glutathione S-transferase suggest detoxification pathways, though specific data for this compound remain underexplored .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity in synthesizing this compound isomers?
Regioselectivity is controlled by solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents favor electrophilic aromatic substitution at electron-rich positions, while iodine-mediated cyclization directs ring formation. Competing pathways (e.g., carbocation rearrangements) can lead to unexpected products, requiring mechanistic studies using isotopic labeling or DFT calculations .
Q. How does molecular packing in the solid state affect the charge transport properties of this compound-based semiconductors?
Herringbone packing , observed in derivatives like DNTT and DATT, enables strong π-π interactions and high charge-carrier mobility (up to 3.0 cm² V⁻¹ s⁻¹). However, mixed face-on/edge-on orientations in thin films reduce device efficiency. Computational modeling of intermolecular orbital couplings (e.g., HOMO overlap) guides material design .
Q. What computational methods are used to predict the nonlinear optical (NLO) properties of this compound?
Density functional theory (DFT) with B3LYP or M06-2X functionals calculates hyperpolarizability (β) and second-order susceptibility (χ²). For example, azobenzene-functionalized derivatives exhibit enhanced NLO responses due to charge-transfer transitions, validated by UV-vis and theoretical spectra .
Q. What experimental approaches assess the mutagenic potential of this compound?
While direct data are limited, structural analogs (e.g., phenanthro[3,4-b]thiophene) are evaluated using:
- Ames tests for bacterial mutagenicity.
- In vitro assays measuring DNA adduct formation or oxidative stress in mammalian cells .
- Metabolite profiling to identify reactive intermediates (e.g., epoxides) via LC-MS .
Methodological Considerations
- Synthetic Optimization : Monitor reaction intermediates using time-resolved spectroscopy to avoid side products .
- Electronic Property Tuning : Introduce electron-withdrawing/donating groups (e.g., nitro, amino) to modulate HOMO/LUMO levels for optoelectronic applications .
- Toxicological Screening : Combine in silico QSAR models with high-throughput in vitro assays to prioritize compounds for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
